

# Amyl Methyl Sulfide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Amyl methyl sulfide

Cat. No.: B158305

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Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analysis of **amyl methyl sulfide** (also known as 1-(methylthio)pentane). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a comprehensive resource for laboratory applications.

## Introduction and Overview

**Amyl methyl sulfide** is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a linear five-carbon (amyl) chain attached to a sulfur atom, which is in turn bonded to a methyl group.<sup>[1]</sup> Its presence has been noted in various natural sources, contributing to the aroma profile of certain foods and being a potential marker for environmental analysis.<sup>[1]</sup> In the laboratory and in industry, it serves as a flavoring agent, a fragrance component, and a versatile chemical intermediate for the synthesis of more complex molecules.<sup>[1]</sup>

This guide will systematically detail the fundamental properties of **amyl methyl sulfide**, outline robust protocols for its synthesis and key reactions, provide a thorough analytical profile, and discuss critical safety and handling procedures.

## Chemical Identity and Structure

The unambiguous identification of a chemical substance is paramount for both research and regulatory purposes. The key identifiers for **amyl methyl sulfide** are summarized below.

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} Caption: 2D Chemical Structure of **Amyl Methyl Sulfide**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	1-(methylthio)pentane	[2]
Common Name	Amyl methyl sulfide	[3]
CAS Number	1741-83-9	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> S	[2][3]
Molecular Weight	118.24 g/mol	[2][3]
Canonical SMILES	CCCCCSC	[4]
InChI Key	FOJGPFUFFHWGFQ-UHFFFAOYSA-N	[2]

## Physical and Thermochemical Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and application in various experimental setups. **Amyl methyl sulfide** is a colorless liquid at standard temperature and pressure.[3]

Table 2: Physical and Thermochemical Properties

Property	Value	Source(s)
Physical State	Liquid	[3]
Color	Colorless	[5]
Melting Point	-94 °C	[4]
Boiling Point	145 °C	[4]
Density	0.84 g/cm <sup>3</sup>	[4]
Refractive Index	1.4490 to 1.4530	[4]
Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-122 $\pm$ 3 kJ/mol	[6]
Flash Point	35 °C (95 °F)	[3]

## Synthesis of Amyl Methyl Sulfide

The most common and reliable method for synthesizing asymmetrical dialkyl sulfides like **amyl methyl sulfide** is through the S-alkylation of a thiol, a reaction analogous to the well-known Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a thiolate anion on a primary alkyl halide.

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} Caption: General workflow for the synthesis of **amyl methyl sulfide**.

## Detailed Experimental Protocol: Synthesis via S-Alkylation

This protocol is adapted from established methods for the synthesis of dialkyl sulfides.[7] The choice of a strong, non-nucleophilic base and an anhydrous aprotic solvent is critical to favor the SN2 pathway and prevent side reactions.

Materials:

- 1-Pentanethiol (Amyl mercaptan)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (Methyl iodide)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

- Reaction Setup: Under an inert atmosphere (N<sub>2</sub> or Ar), add anhydrous THF (100 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- Thiolate Formation: Carefully add sodium hydride (1.0 eq) to the THF. Cool the suspension to 0 °C using an ice bath.
- Slowly add 1-pentanethiol (1.0 eq) dropwise via the dropping funnel to the NaH suspension over 30 minutes. The evolution of hydrogen gas will be observed.
  - Expert Insight: The formation of the sodium thiolate is the key activating step. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing in the subsequent alkylation. The reaction is exothermic, and slow addition at 0 °C is crucial for control.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.
- Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.05 eq) dropwise via the dropping funnel.

- Causality: Iodomethane is an excellent electrophile for SN2 reactions due to the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable thiolate.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting thiol.
- Workup: Carefully quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution (50 mL) at 0 °C to neutralize any unreacted NaH.
- Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.
- Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure **amyl methyl sulfide**.

## Chemical Reactivity

The chemistry of **amyl methyl sulfide** is dominated by the nucleophilicity and oxidizability of the sulfur atom.

## Oxidation to Sulfoxide and Sulfone

The sulfur atom in a thioether can be readily oxidized. The controlled use of one equivalent of an oxidizing agent yields the corresponding sulfoxide (amyl methyl sulfoxide), while an excess of the oxidant leads to the sulfone (amyl methyl sulfone).<sup>[8]</sup>

```
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} Caption: Oxidation pathway of **amyl methyl sulfide**.

## Detailed Experimental Protocol: Oxidation to Amyl Methyl Sulfoxide

This protocol for the selective mono-oxidation of a sulfide to a sulfoxide utilizes hydrogen peroxide in a simple, environmentally benign system.<sup>[9][10]</sup>

Materials:

- **Amyl methyl sulfide**
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 30% aqueous solution
- Glacial acetic acid
- Sodium hydroxide ( $\text{NaOH}$ ), 4M aqueous solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask, dissolve **amyl methyl sulfide** (2 mmol) in glacial acetic acid (2 mL).
- **Oxidation:** Place the flask in a water bath to maintain room temperature. Slowly add 30% hydrogen peroxide (8 mmol) dropwise to the stirred solution.
  - **Self-Validation:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting sulfide and the appearance of the more polar sulfoxide product. This prevents over-oxidation to the sulfone.
- **Continue stirring** at room temperature until the starting material is no longer detectable (typically 1-3 hours).
- **Workup:** Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 4M aqueous  $\text{NaOH}$  until the pH is ~7-8.

- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude amyl methyl sulfoxide. The product can be further purified by column chromatography if necessary.

## Analytical Characterization

A multi-technique approach is required for the unambiguous characterization and quality control of **amyl methyl sulfide**.

## Spectroscopic Data

### 5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and amyl groups. The protons on carbons adjacent to the sulfur atom ( $\text{S-CH}_3$  and  $\text{S-CH}_2$ -) will be deshielded and appear further downfield.
  - Predicted  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  2.45 (t, 2H,  $J=7.4$  Hz,  $\text{-S-CH}_2$ -),  $\delta$  2.09 (s, 3H,  $\text{-S-CH}_3$ ),  $\delta$  1.58 (quint, 2H,  $J=7.4$  Hz,  $\text{-CH}_2$ -),  $\delta$  1.35 (sext, 2H,  $J=7.4$  Hz,  $\text{-CH}_2$ -),  $\delta$  0.90 (t, 3H,  $J=7.3$  Hz,  $\text{-CH}_3$ ).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
  - Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  34.5 ( $\text{-S-CH}_2$ -),  $\delta$  31.2 ( $\text{-CH}_2$ -),  $\delta$  28.9 ( $\text{-CH}_2$ -),  $\delta$  22.3 ( $\text{-CH}_2$ -),  $\delta$  15.4 ( $\text{-S-CH}_3$ ),  $\delta$  13.9 ( $\text{-CH}_3$ ).

### 5.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of C-H bonds and confirming the absence of other functional groups (like O-H or C=O).

- C-H stretching ( $\text{sp}^3$ ): Strong absorptions are expected in the  $2850\text{--}3000\text{ cm}^{-1}$  region.

- C-H bending: Bands will appear in the 1470–1350  $\text{cm}^{-1}$  region.
- C-S stretching: A weak absorption may be observed in the 600–800  $\text{cm}^{-1}$  range, though it is often difficult to assign definitively.

### 5.1.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The mass spectrum for **amyl methyl sulfide** shows a clear molecular ion peak and characteristic fragment ions.[\[11\]](#)

Table 3: Key Mass Spectrometry Data for **Amyl Methyl Sulfide**

m/z	Relative Intensity (%)	Proposed Fragment
118	40	$[\text{M}]^+$ (Molecular Ion)
75	35	$[\text{CH}_2\text{SCH}_3]^+$
61	100	$[\text{CH}_2\text{S}]^+$ (Base Peak)
47	55	$[\text{CH}_2\text{S}]^+$
43	60	$[\text{C}_3\text{H}_7]^+$

## Chromatographic Methods

Gas Chromatography (GC): GC is the preferred method for assessing the purity of **amyl methyl sulfide** and for monitoring reaction progress. A non-polar capillary column is typically effective.

- Suggested GC-MS Protocol:
  - Column: DB-5MS or similar (30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).[\[12\]](#)
  - Carrier Gas: Helium.
  - Injection: Split mode (e.g., 100:1).
  - Oven Program: Start at 40  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp at 10  $^{\circ}\text{C}/\text{min}$  to 250  $^{\circ}\text{C}$ .



- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can be used for trace analysis in complex matrices.[12]

## Safety, Handling, and Disposal

**Amyl methyl sulfide** is a flammable liquid and requires careful handling to prevent ignition and exposure.[3][5]

### Hazard Identification

- Physical Hazards: Flammable liquid and vapor (Category 3).[3] Keep away from heat, sparks, open flames, and hot surfaces.
- Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.[3][5]
- Odor: Like many organosulfur compounds, it has a strong, unpleasant odor.

### Handling and Storage Protocol

- Engineering Controls: Always handle in a well-ventilated chemical fume hood.[5][6]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
  - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
  - Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[3][5]

### Spill and Waste Disposal

- Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

- Waste Disposal: Dispose of waste **amyl methyl sulfide** and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.<sup>[6]</sup> Do not discharge into drains. Waste can be neutralized by oxidation with a solution like sodium hypochlorite (bleach) before collection by a certified waste management service.

## References

- National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [\[Link\]](#)
- Angene Chemical. (n.d.). **Amyl methyl sulfide** Safety Data Sheet. Retrieved January 10, 2026, from [\[Link\]](#)
- Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved January 10, 2026, from [\[Link\]](#)
- Heravi, M. M., et al. (1974). A Convenient Synthesis of Primary and Secondary Dialkyl and Aryl Alkyl Sulfide in the Presence of Phase-Transfer Catalysts. *Synthesis*, 1974(8), 565-566. Available at: [\[Link\]](#)
- Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. *Molecules*, 16(8), 6616-6624. Available at: [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Mass spectrum of Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [\[Link\]](#)
- Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. *Molecules*, 24(18), 3395. Available at: [\[Link\]](#)
- Ghosh, S., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H<sub>2</sub>O<sub>2</sub> and a Mo(VI) Salt as Catalyst. *RSC Advances*, 4, 32311-32317. Available at: [\[Link\]](#)

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9). Retrieved January 10, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved January 10, 2026, from [\[Link\]](#)
- Roy, S. C., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H<sub>2</sub>O<sub>2</sub> and a Mo(VI) Salt as Catalyst. ResearchGate. Retrieved January 10, 2026, from [\[Link\]](#)

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## Sources

- 1. angenechemical.com [\[angenechemical.com\]](#)
- 2. Pentane, 1-(methylthio)- [\[webbook.nist.gov\]](#)
- 3. spectrumchemical.com [\[spectrumchemical.com\]](#)
- 4. Pentane, 1-(methylthio)- (CAS 1741-83-9) - Chemical & Physical Properties by Cheméo [\[chemeo.com\]](#)
- 5. labchem-wako.fujifilm.com [\[labchem-wako.fujifilm.com\]](#)
- 6. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 7. dl.astm.org [\[dl.astm.org\]](#)
- 8. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [\[pubs.rsc.org\]](#)
- 9. mdpi.com [\[mdpi.com\]](#)
- 10. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [\[mdpi.com\]](#)
- 11. Pentane, 1-(methylthio)- [\[webbook.nist.gov\]](#)

- 12. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
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